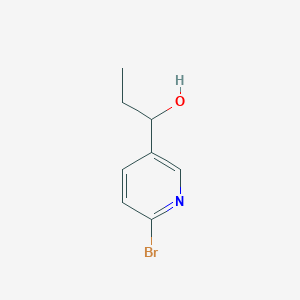













|
REACTION_CXSMILES
|
[Br:1][C:2]1[N:7]=[CH:6][C:5]([CH:8]([OH:11])[CH2:9][CH3:10])=[CH:4][CH:3]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C1COCC1.ClCCl.C(=O)([O-])[O-].[K+].[K+].O=[Mn]=O>[Br:1][C:2]1[N:7]=[CH:6][C:5]([C:8](=[O:11])[CH2:9][CH3:10])=[CH:4][CH:3]=1 |f:4.5.6|
|


|
Name
|
|
|
Quantity
|
12.9 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=N1)C(CC)O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
ethyl acetate-hexanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
ethyl acetate-hexanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
19 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
6.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
O=[Mn]=O
|
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
catalyst
|
|
Smiles
|
O=[Mn]=O
|


|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
the mixture stirred for 2 days
|
|
Duration
|
2 d
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was warmed
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 6 hours
|
|
Duration
|
6 h
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through diatomaceous earth
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
WAIT
|
|
Details
|
After 1 hour
|
|
Duration
|
1 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting solid was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washing with water
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=N1)C(CC)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |